Isobutyl formate

Description

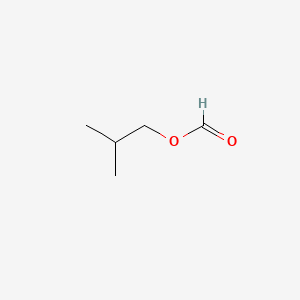

2-Methylpropyl formate, also known as iso-butyl formate or isobutyl methanoate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 2-Methylpropyl formate exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methylpropyl formate is primarily located in the cytoplasm. 2-Methylpropyl formate is a sweet, chemical, and ether tasting compound that can be found in alcoholic beverages, apple, and pineapple. This makes 2-methylpropyl formate a potential biomarker for the consumption of these food products.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2)3-7-4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMSWPWPYJVYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | ISOBUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060257 | |

| Record name | Formic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl formate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Vapors may be narcotic and irritating in high concentrations. Used as a solvent and to make perfumes., Colorless liquid; [CAMEO] Clear light yellow liquid; [Acros Organics MSDS], Liquid, colourless to pale yellow liquid with a fruity, ethereal odour | |

| Record name | ISOBUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/636/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

97.00 to 99.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylpropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

less than 70 °F (NFPA, 2010) | |

| Record name | ISOBUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10.2 mg/mL at 25 °C, miscible with alcohol, ether; soluble in organic solvents; slightly soluble in water | |

| Record name | 2-Methylpropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/636/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.876-0.886 | |

| Record name | Isobutyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/636/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

40.1 [mmHg] | |

| Record name | Isobutyl formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13912 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

542-55-2 | |

| Record name | ISOBUTYL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3668 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL FORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OCL1KXH0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylpropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-95 °C | |

| Record name | 2-Methylpropyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isobutyl Formate (B1220265): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of isobutyl formate. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Visual diagrams of its structure and synthesis workflow are included to facilitate understanding.

Chemical Identity and Descriptors

Isobutyl formate, also known as 2-methylpropyl formate, is an organic ester recognized for its characteristic sweet and fruity odor.[1][2] It is a colorless liquid that is less dense than water.[3] The vapors of isobutyl formate are heavier than air and can be narcotic and irritating in high concentrations.[3]

| Identifier | Value |

| IUPAC Name | 2-methylpropyl formate[3] |

| CAS Number | 542-55-2[1][2][3][4][5][6] |

| Molecular Formula | C₅H₁₀O₂[3][4][6][7] |

| Molecular Weight | 102.13 g/mol [3][4][6] |

| Synonyms | Formic acid, 2-methylpropyl ester; Isobutyl methanoate; Tetryl formate[3][4][5] |

| InChI | InChI=1S/C5H10O2/c1-5(2)3-7-4-6/h4-5H,3H2,1-2H3[3][5][7] |

| InChIKey | AVMSWPWPYJVYKY-UHFFFAOYSA-N[3][5][7] |

| SMILES | CC(C)COC=O[3][7] |

Physicochemical Properties

Isobutyl formate is a flammable liquid with limited solubility in water but is miscible with most organic solvents.[2] Its key physical and chemical properties are summarized below.

| Property | Value |

| Boiling Point | 97.0 - 99.0 °C (@ 760 mm Hg)[3] |

| Melting Point | -95 °C[3][4] |

| Density | 0.885 g/mL at 25 °C |

| Refractive Index | 1.385 at 20 °C |

| Vapor Pressure | 40.1 mmHg at 25 °C[3] |

| Flash Point | 10 °C (50 °F) - closed cup |

| Solubility in Water | 10.2 mg/mL at 25 °C[3] |

| Autoignition Temp. | 320 °C (608 °F) |

| Explosive Limits | Lower: 1.7% vol, Upper: 8.9% vol |

Chemical Structure

Experimental Protocols: Synthesis

Isobutyl formate is commonly synthesized via the Fischer esterification of isobutanol (2-methyl-1-propanol) with formic acid, using a strong acid catalyst such as sulfuric acid.[1] The reaction is an equilibrium process, and to achieve a high yield, it is typically driven towards the product side by using an excess of one reactant or by removing water as it forms.[8][9]

Fischer Esterification Protocol for Isobutyl Formate

Materials and Reagents:

-

Isobutanol (2-methyl-1-propanol)

-

Formic acid (88% or higher)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (for extraction, optional)

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus (simple or fractional)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 0.5 mol of isobutanol.

-

Addition of Reactants: In a fume hood, slowly add 0.6 mol (a slight excess) of formic acid to the flask while stirring.

-

Catalyst Addition: Carefully add 1-2 mL of concentrated sulfuric acid dropwise to the mixture. The addition is exothermic and should be done slowly with cooling if necessary.[10]

-

Reflux: Add a few boiling chips to the flask, attach the reflux condenser, and ensure cooling water is flowing. Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours to allow the esterification to proceed towards equilibrium.[11]

-

Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with 50 mL of cold water to remove the excess formic acid and some of the isobutanol.

-

Carefully wash the organic layer with 50 mL portions of 5% sodium bicarbonate solution to neutralize the remaining sulfuric and formic acids.[11] Vent the separatory funnel frequently to release the CO₂ gas produced. Continue washing until no more gas evolves.

-

Finally, wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to aid in the removal of dissolved water.[12]

-

-

Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate to dry the crude ester.[11] Swirl the flask until the liquid is clear and the drying agent no longer clumps together.

-

Isolation and Purification:

-

Decant or filter the dried liquid to remove the drying agent.

-

Purify the crude isobutyl formate by simple or fractional distillation. Collect the fraction that boils in the range of 97-99 °C.[3]

-

References

- 1. Isobutyl formate - Wikipedia [en.wikipedia.org]

- 2. CAS 542-55-2: isobutyl formate | CymitQuimica [cymitquimica.com]

- 3. Isobutyl formate | C5H10O2 | CID 10957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isobutyl Formate [drugfuture.com]

- 5. Formic acid, 2-methylpropyl ester [webbook.nist.gov]

- 6. Isobutyl formate synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - Isobutyl formate (C5H10O2) [pubchemlite.lcsb.uni.lu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ester - Wikipedia [en.wikipedia.org]

- 10. uakron.edu [uakron.edu]

- 11. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Synthesis of Isobutyl Formate from Isobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of isobutyl formate (B1220265) from isobutanol. The primary focus is on the Fischer esterification reaction, with detailed experimental protocols, comparative data on different catalytic methods, and product characterization.

Introduction

Isobutyl formate is an organic ester with a characteristic fruity, ethereal odor.[1][2][3][4] It is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[2][4] The synthesis of isobutyl formate is a classic example of the Fischer esterification, involving the reaction of isobutanol with formic acid in the presence of an acid catalyst.[1] This guide explores the chemical principles, experimental procedures, and analytical characterization of this synthesis.

Reaction Mechanism: Fischer Esterification

The synthesis of isobutyl formate from isobutanol and formic acid proceeds via the Fischer esterification mechanism. This acid-catalyzed nucleophilic acyl substitution reaction is an equilibrium process. The use of an acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of formic acid, thereby increasing its electrophilicity. The lone pair of electrons on the oxygen of isobutanol then attacks the carbonyl carbon. Following a series of proton transfer steps and the elimination of a water molecule, the ester is formed.

Caption: Fischer Esterification Mechanism for Isobutyl Formate Synthesis.

Experimental Protocols

This section details the experimental procedures for the synthesis of isobutyl formate using different catalytic methods.

Method 1: Sulfuric Acid Catalysis

This is the most common and traditional method for Fischer esterification.

Materials:

-

Isobutanol

-

Formic acid (88-98%)

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutanol and formic acid. A molar excess of isobutanol is often used to drive the equilibrium towards the product.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add diethyl ether to extract the ester and then wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

Method 2: Ion-Exchange Resin Catalysis

The use of a solid acid catalyst like an ion-exchange resin simplifies catalyst removal and product purification.[8][9]

Materials:

-

Isobutanol

-

Formic acid

-

Acidic ion-exchange resin (e.g., Amberlyst 15)

-

Solvent (e.g., toluene, optional for azeotropic water removal)

Procedure:

-

Combine isobutanol, formic acid, and the acidic ion-exchange resin in a round-bottom flask fitted with a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent).

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction until the desired conversion is achieved.

-

After cooling, filter the reaction mixture to remove the ion-exchange resin. The resin can often be washed, dried, and reused.[10]

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation.

Method 3: Enzymatic Catalysis

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis.[11]

Materials:

-

Isobutanol

-

Formic acid

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Organic solvent (e.g., hexane, heptane)

Procedure:

-

In a temperature-controlled shaker flask, combine isobutanol, formic acid, and the immobilized lipase in an organic solvent.

-

Incubate the mixture at a specific temperature with constant agitation.

-

Monitor the formation of isobutyl formate over time using gas chromatography (GC).

-

Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme by filtration for potential reuse.[11]

-

The solvent can be removed by rotary evaporation to yield the crude product.

-

Further purification can be achieved by distillation if necessary.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of isobutyl formate under different conditions.

Table 1: Comparison of Catalytic Methods for Isobutyl Formate Synthesis

| Catalyst | Reactant Molar Ratio (Isobutanol:Formic Acid) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| H₂SO₄ | 1:1.2 | ~1% (v/v) | Reflux (~100) | 1-2 | ~60-70 | General Procedure |

| Amberlyst 15 | 1:2 | 10-20% (w/w) | 80-100 | 4-8 | >80 | [9] |

| Novozym 435 | 1:1 | 10-15 g/L | 40-50 | 24-72 | >90 | [11] |

Table 2: Physical and Spectroscopic Data of Isobutyl Formate

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₂ | [3][4] |

| Molar Mass | 102.13 g/mol | [3][4] |

| Boiling Point | 98.4 °C | [3] |

| Density | 0.885 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.385 | [3] |

| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (s, 1H), 3.9 (d, 2H), 1.9 (m, 1H), 0.9 (d, 6H) | Spectroscopic Databases |

| ¹³C NMR (CDCl₃, δ ppm) | ~161, 70, 28, 19 | Spectroscopic Databases |

| IR (cm⁻¹) | ~2960 (C-H), 1725 (C=O), 1180 (C-O) | Spectroscopic Databases |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of isobutyl formate.

Caption: General workflow for isobutyl formate synthesis and purification.

Conclusion

The synthesis of isobutyl formate from isobutanol is a well-established process, with the Fischer esterification being the most common method. While sulfuric acid catalysis is a traditional and effective approach, modern alternatives such as ion-exchange resins and enzymatic catalysis offer advantages in terms of catalyst recyclability, milder reaction conditions, and improved selectivity. The choice of method will depend on factors such as scale, desired purity, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. Isobutyl formate - Wikipedia [en.wikipedia.org]

- 2. material-properties.org [material-properties.org]

- 3. Isobutyl formate | 542-55-2 [chemicalbook.com]

- 4. CAS 542-55-2: isobutyl formate | CymitQuimica [cymitquimica.com]

- 5. odp.library.tamu.edu [odp.library.tamu.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. How To [chem.rochester.edu]

- 8. samyangtrilite.com [samyangtrilite.com]

- 9. ripublication.com [ripublication.com]

- 10. A Novel Process Using Ion Exchange Resins for the Coproduction of Ethyl and Butyl Acetates [scirp.org]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of Isobutyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for isobutyl formate (B1220265), a key solvent and fragrance component. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, offering a comprehensive reference for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of isobutyl formate.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals four distinct proton environments. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 8.05 | Singlet | 1H | H-C=O |

| b | 3.88 | Doublet | 2H | -O-CH₂- |

| c | 1.95 | Multiplet | 1H | -CH(CH₃)₂ |

| d | 0.95 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR Spectral Data.[1]

The ¹³C NMR spectrum of isobutyl formate shows four signals, corresponding to the four unique carbon atoms in the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 161.2 | C=O |

| 2 | 70.8 | -O-CH₂- |

| 3 | 27.8 | -CH(CH₃)₂ |

| 4 | 19.0 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of isobutyl formate displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2966 | Strong | C-H stretch (alkane) |

| 1730 | Strong | C=O stretch (ester) |

| 1178 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of isobutyl formate results in a distinctive fragmentation pattern that can be used for its identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 102 | 5 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [C₄H₉]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

| 29 | 50 | [CHO]⁺ |

Experimental Protocols

The following sections describe the generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy.[2][3]

A solution of isobutyl formate is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), within a 5 mm NMR tube.[1] The solvent contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is then placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy.[4][5]

The IR spectrum of isobutyl formate, a neat liquid, is typically obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[2] A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[2] A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the final IR spectrum. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr) for analysis by transmission IR spectroscopy.[3]

Mass Spectrometry.[7][8]

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of isobutyl formate in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate) is injected into the GC. The isobutyl formate is separated from the solvent and any impurities and then introduced into the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown compound, such as isobutyl formate.

Caption: Workflow for Spectroscopic Identification.

References

Technical Guide: Physicochemical Properties of Isobutyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl formate (B1220265) (IUPAC name: 2-methylpropyl formate) is a carboxylic ester with the chemical formula C₅H₁₀O₂. It is a colorless liquid recognized by its fruity, ethereal odor. This document provides a comprehensive overview of the key physical properties of isobutyl formate, with a core focus on its boiling point. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Physical and Chemical Properties

Isobutyl formate is a flammable liquid with limited solubility in water but is miscible with most organic solvents.[1] Key physicochemical data are summarized in the table below for ease of reference and comparison.

Table 1: Physical Properties of Isobutyl Formate

| Property | Value | Reference(s) |

| Boiling Point | 97.0 to 99.0 °C at 760 mmHg | [2][3][4] |

| 98.4 °C | [5][6][7] | |

| 97 to 101 °C | [1] | |

| 28.0 to 29.0 °C at 50 mmHg | [3] | |

| Melting Point | -95 °C | [2][4] |

| -96 °C | [6][7] | |

| Density | 0.885 g/mL at 25 °C | [6][7][8] |

| 0.876 to 0.886 g/mL | [2] | |

| Refractive Index | 1.385 at 20°C | [5][6][8] |

| 1.383 to 1.390 at 20°C | [3] | |

| Flash Point | < 70 °F (< 21 °C) | [2][9] |

| 50 °F (10 °C) | [3] | |

| Vapor Pressure | 40.1 mmHg at 25 °C | [2][3] |

| Vapor Density | 3.52 (Air = 1) | [3][6][8] |

| Solubility in Water | 10.2 mg/mL at 25 °C | [2][10] |

| Molecular Weight | 102.13 g/mol | [2][8][9] |

Experimental Protocol: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[2] This physical constant is a crucial indicator of purity and identity. Several methods can be employed for its determination, including distillation and the capillary tube method.

Distillation Method

This method is suitable when a sufficient quantity of the substance (typically >5 mL) is available and can also serve as a purification step.[5][9]

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus. The distilling flask should contain approximately 5 mL of isobutyl formate and a few boiling chips to ensure smooth boiling.[9]

-

Thermometer Placement: The thermometer is positioned so that the top of the mercury bulb is level with the bottom of the side arm of the distilling head. This ensures the temperature of the vapor in equilibrium with the boiling liquid is measured.[1]

-

Heating: Gently heat the distilling flask. The heating rate should be controlled to produce a distillation rate of 3-5 mL per minute.[11]

-

Data Recording: The temperature is recorded when the liquid is actively boiling and a stable temperature is observed on the thermometer as the vapor condenses into the condenser.[1] This stable temperature is the boiling point.

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary.[9]

Capillary Tube Method (Thiele Tube)

This micro-method is advantageous when only a small sample volume (<0.5 mL) is available.[9]

Methodology:

-

Sample Preparation: A small amount of isobutyl formate is placed in a small test tube or a fusion tube.[2][8] A capillary tube, sealed at one end, is inverted and placed into the liquid.[8]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or another suitable heating bath.[8][9]

-

Heating: The Thiele tube is heated gently at its side arm.[8] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the sample has overcome the atmospheric pressure.[8][9]

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[8][9]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the two primary methods for boiling point determination.

Caption: Workflow for Boiling Point Determination by Distillation.

Caption: Workflow for Micro Boiling Point Determination via Capillary Tube.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 4. Isobutyl formate | C5H10O2 | CID 10957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemconnections.org [chemconnections.org]

- 7. phillysim.org [phillysim.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

"isobutyl formate molecular weight and formula"

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of isobutyl formate (B1220265), a key organic ester utilized in various industrial and research applications.

Molecular Identity and Weight

Isobutyl formate, also known as 2-methylpropyl methanoate, is a carboxylic ester.[1] Its fundamental properties are crucial for its application as a flavoring agent, fragrance component, and specialty solvent.[2][3]

The molecular formula and weight are foundational data points for any chemical entity. The table below summarizes these key quantitative identifiers for isobutyl formate.

Table 1: Molecular Properties of Isobutyl Formate

| Property | Value | Source |

| Molecular Formula | C5H10O2 | [1][2][3][4] |

| Linear Formula | HCO2CH2CH(CH3)2 | [5] |

| Molecular Weight | 102.13 g/mol | [1][2][3] |

| Exact Mass | 102.068079557 Da | [1] |

Methodologies for Property Determination

The determination of a compound's molecular formula and weight is a standard procedure in analytical chemistry.

-

Molecular Formula Determination: The molecular formula is typically confirmed through elemental analysis, which determines the percentage composition of each element (carbon, hydrogen, oxygen). This empirical data is then used in conjunction with the molecular weight to establish the exact number of atoms of each element in a molecule.

-

Molecular Weight Determination: Mass spectrometry is the primary technique for determining the molecular weight (or more accurately, the molecular mass) of a compound. In this process, the molecule is ionized and its mass-to-charge ratio is measured, allowing for a precise determination of its molecular weight. The value of 102.13 g/mol represents the molar mass, calculated from the atomic weights of its constituent atoms.[1][2][3][6]

Logical Relationships

The chemical formula of isobutyl formate dictates its molecular structure and, consequently, its molecular weight. The diagram below illustrates the relationship between the elemental components and the final compound.

Caption: Relationship between elements and molecular properties.

References

- 1. Isobutyl formate | C5H10O2 | CID 10957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biofuranchem.com [biofuranchem.com]

- 3. CAS 542-55-2: isobutyl formate | CymitQuimica [cymitquimica.com]

- 4. Isobutyl Formate 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Isobutyl formate, 95%+ 542-55-2 India [ottokemi.com]

- 6. isobutyl formate, 542-55-2 [thegoodscentscompany.com]

"thermodynamic properties of 2-methylpropyl formate"

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methylpropyl Formate (B1220265)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-methylpropyl formate (also known as isobutyl formate). This document collates essential physical and chemical data from various scientific sources and presents them in a structured format for easy reference and comparison. Detailed descriptions of general experimental methodologies for determining key thermodynamic parameters are included to provide context for the presented data. Furthermore, this guide features visualizations of experimental workflows to aid in the understanding of the data acquisition process. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where the thermodynamic behavior of organic esters is of interest.

Introduction

2-Methylpropyl formate (C₅H₁₀O₂) is an organic ester recognized for its characteristic sweet and fruity odor.[1] It is formed through the Fischer esterification of isobutanol and formic acid.[1] Beyond its use as a flavoring and fragrance agent, understanding its thermodynamic properties is crucial for various industrial applications, including its use as a solvent.[2] In the context of drug development, the thermodynamic properties of excipients and solvents are critical for formulation, process design, and ensuring the stability and efficacy of pharmaceutical products.

This guide provides a centralized repository of key thermodynamic data for 2-methylpropyl formate, accompanied by descriptions of the experimental techniques typically employed to measure these properties.

Physicochemical and Thermodynamic Properties

The following tables summarize the key physicochemical and thermodynamic properties of 2-methylpropyl formate.

Table 1: General and Physical Properties of 2-Methylpropyl Formate

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [3][4] |

| Molar Mass | 102.13 g/mol | [1][5] |

| IUPAC Name | 2-methylpropyl formate | [5] |

| Synonyms | Isobutyl formate, Formic acid, 2-methylpropyl ester | [2][3][5] |

| CAS Number | 542-55-2 | [3] |

| Appearance | Colorless liquid | [2][5] |

| Density | 0.876 - 0.885 g/mL | [1][3][5] |

| Refractive Index | 1.383 - 1.390 | [5] |

| Boiling Point | 97.0 - 99.0 °C (at 760 mmHg) | [1][5] |

| Melting Point | -96 °C to -95 °C | [1][3][5] |

| Flash Point | < 21.1 °C (< 70 °F) | [5] |

| Solubility in Water | 10.2 mg/mL at 25 °C | [5] |

Table 2: Thermodynamic Properties of 2-Methylpropyl Formate

| Property | Value | Reference(s) |

| Vapor Pressure | 40.1 mmHg | [2][5] |

| Critical Temperature (Tc) | 278 °C | [3] |

| Critical Pressure (Pc) | 38.0 atm | [3] |

| Critical Volume (Vc) | 350.00 ml/mol | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 36.6 kJ/mol at 386 K | [6] |

| Enthalpy of Vaporization (ΔvapH) | 38.6 kJ/mol at 255 K | [6] |

| Octanol/Water Partition Coefficient (logP) | 1.23 | [3] |

Experimental Protocols for Thermodynamic Property Determination

The experimental determination of thermodynamic properties requires precise and controlled methodologies. Below are detailed descriptions of the general protocols used to measure key parameters for organic liquids like 2-methylpropyl formate.

Vapor Pressure Measurement

The vapor pressure of a liquid is a fundamental thermodynamic property. Several methods are employed for its determination, broadly categorized as static and dynamic methods.

Static Method:

The static method involves placing the pure, degassed substance in a temperature-controlled, evacuated container. The pressure exerted by the vapor in equilibrium with the liquid is then measured directly using a pressure transducer.

-

Sample Preparation: The 2-methylpropyl formate sample is purified, typically by distillation, to remove volatile impurities. The sample is then degassed to eliminate dissolved air, which could contribute to the total pressure.

-

Apparatus: A thermostatted vessel connected to a high-vacuum line and a pressure measurement device (e.g., a capacitance manometer) is used.

-

Procedure:

-

A small amount of the purified liquid is introduced into the vessel.

-

The vessel is cooled (e.g., with liquid nitrogen) and evacuated to remove air.

-

The vessel is then sealed and placed in a constant-temperature bath.

-

Once thermal equilibrium is reached, the pressure of the vapor is recorded.

-

This process is repeated at various temperatures to obtain the vapor pressure curve.

-

Dynamic Method (Ebulliometry):

This method involves measuring the boiling point of the liquid at different externally applied pressures.

-

Apparatus: An ebulliometer is used, which is designed to ensure equilibrium between the boiling liquid and its vapor.

-

Procedure:

-

The 2-methylpropyl formate is placed in the ebulliometer.

-

The pressure inside the apparatus is controlled by a vacuum pump and a manostat.

-

The liquid is heated until it boils, and the temperature of the vapor-liquid equilibrium is measured with a high-precision thermometer.

-

The vapor pressure is equal to the externally applied pressure.

-

Measurements are taken at various pressures to establish the relationship between vapor pressure and temperature.

-

Calorimetry for Enthalpy of Vaporization and Heat Capacity

Calorimetry is the science of measuring heat changes. It is the primary method for determining the enthalpy of vaporization and heat capacity.

Enthalpy of Vaporization (ΔvapH):

The enthalpy of vaporization can be determined by measuring the heat required to vaporize a known amount of substance at a constant temperature and pressure.

-

Apparatus: A vaporization calorimeter is used. This can be a heat-flux or power-compensation differential scanning calorimeter (DSC) adapted for vaporization studies, or a custom-built apparatus.

-

Procedure:

-

A known mass of 2-methylpropyl formate is placed in the calorimeter cell.

-

The sample is heated to the desired temperature.

-

A controlled amount of the liquid is then vaporized, for instance, by passing an inert gas over the sample or by reducing the pressure.

-

The heat absorbed during the vaporization process is measured by the calorimeter.

-

The enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized substance.

-

Liquid Phase Heat Capacity (Cp,liquid):

Differential Scanning Calorimetry (DSC) is a common technique for measuring the heat capacity of liquids.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Three separate DSC runs are performed over the desired temperature range:

-

An empty sample pan (baseline).

-

A pan containing a known mass of a standard material with a well-characterized heat capacity (e.g., sapphire).

-

A pan containing a known mass of 2-methylpropyl formate.

-

-

The sample is subjected to a controlled temperature program (e.g., a linear heating rate).

-

The DSC measures the difference in heat flow between the sample and a reference pan.

-

The heat capacity of the 2-methylpropyl formate is then calculated by comparing its heat flow signal to that of the standard and the baseline.

-

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for determining key thermodynamic properties.

References

"isobutyl formate safety data sheet and handling precautions"

Isobutyl Formate (B1220265): A Technical Safety and Handling Guide

Introduction

Isobutyl formate (CAS No. 542-55-2) is a colorless ester characterized by a sweet, fruity, and rum-like aroma.[1] Widely utilized in the flavor, fragrance, and solvent industries, its high volatility and flammability necessitate a thorough understanding of its safety profile and handling requirements. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for isobutyl formate, tailored for researchers, scientists, and professionals in drug development and other technical fields.

Chemical and Physical Properties

A summary of the key physical and chemical properties of isobutyl formate is presented below. This data is essential for understanding its behavior under various laboratory and industrial conditions.

| Property | Value |

| CAS Number | 542-55-2[2][3][4] |

| Molecular Formula | C₅H₁₀O₂[1][5] |

| Molecular Weight | 102.13 g/mol [6][7] |

| Appearance | Colorless to light yellow liquid[2][7][8] |

| Boiling Point | 98-99 °C[3][9] |

| Melting Point | -96 °C[3][7] |

| Flash Point | 10 °C (50 °F)[2][3][10] |

| Autoignition Temperature | 320 °C (608 °F)[2][3] |

| Density | 0.885 g/mL at 25 °C[5] |

| Vapor Pressure | 40.1 mmHg at 25 °C[7][10] |

| Explosive Limits | 1.7% (Lower), 8.0% (Upper)[2][3] |

| Solubility | Limited solubility in water; soluble in most organic solvents[1] |

Hazard Identification and Classification

Isobutyl formate is classified as a hazardous substance. The primary dangers are associated with its flammability and its potential to cause irritation.

GHS Classification:

-

Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)[3][4][8][9]

-

Eye Irritation: Category 2/2A (H319: Causes serious eye irritation)[3][4][8][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)[4][8][9]

Hazard Statements:

Toxicological Data

The toxicological properties of isobutyl formate have not been fully investigated.[2] However, available data indicates moderate toxicity upon ingestion.

| Metric | Value | Species |

| LD50 (Oral) | 3064 mg/kg[2] | Rabbit |

-

Carcinogenicity: Isobutyl formate is not listed as a carcinogen by ACGIH, IARC, NTP, or California Proposition 65.[2]

-

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[2][11]

Exposure Controls and Personal Protection

While no official occupational exposure limits have been established for isobutyl formate, safe work practices should always be followed to minimize exposure.[11]

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[2] Where possible, enclose operations and use local exhaust ventilation at the site of chemical release to keep airborne concentrations low.[11]

-

Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[3][9] Eye wash fountains should be available in the immediate work area.[11]

-

Skin Protection: Wear chemical-resistant gloves (inspect before use) and protective clothing.[9] Flame-retardant antistatic protective clothing is recommended.[9] Emergency shower facilities should be provided where skin contact is possible.[11]

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to ensure safety.

Safe Handling Protocols

-

Keep the substance away from heat, sparks, open flames, and other ignition sources.[9] No smoking is permitted in handling areas.[9][11]

-

Ground and bond containers during material transfer to prevent static discharge.[2][11]

-

Use only non-sparking tools.[11]

-

Avoid contact with eyes, skin, and clothing.[2]

-

Avoid inhalation of vapor or mist.[9]

-

Wash hands and skin thoroughly after handling.[2]

-

Do not eat, smoke, or drink in areas where the chemical is handled or stored.[11]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]

-

Keep away from incompatible substances such as oxidizing agents, acids, and bases.[2]

Emergency and First Aid Procedures

The following protocols outline the immediate actions to be taken in the event of an emergency.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek medical attention.[2]

-

Skin Contact: Remove all contaminated clothing immediately.[3] Flush skin with plenty of water for at least 15 minutes.[2] Get medical aid if irritation develops or persists.[2]

-

Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[9]

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][9] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[2]

-

Specific Hazards: The substance is a highly flammable liquid and vapor.[2][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][6] Containers may build up pressure and explode if exposed to heat.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.[2][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[9] Use personal protective equipment as outlined in Section 4.2.[9] Eliminate all sources of ignition.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2][6] Use clean, non-sparking tools to collect the absorbed material.[6][7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling isobutyl formate, from initial preparation to emergency response.

Caption: Logical workflow for isobutyl formate safety procedures.

References

- 1. biofuranchem.com [biofuranchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. prod.adv-bio.com [prod.adv-bio.com]

- 5. Isobutyl formate, 95%+ 542-55-2 India [ottokemi.com]

- 6. ISOBUTYL FORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Isobutyl formate | C5H10O2 | CID 10957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. isobutyl formate, 542-55-2 [thegoodscentscompany.com]

- 11. nj.gov [nj.gov]

"literature review on isobutyl formate synthesis methods"

An In-depth Technical Guide to Isobutyl Formate (B1220265) Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl formate (C₅H₁₀O₂) is an ester recognized for its characteristic fruity, rum-like aroma. It finds applications as a flavoring agent in the food and beverage industry and as a fragrance component in perfumery.[1][2] Beyond these roles, it serves as a solvent and an intermediate in various chemical syntheses. This technical guide provides a comprehensive review of the primary methods for synthesizing isobutyl formate, offering detailed experimental protocols, comparative data, and workflow visualizations to support research and development efforts in this area.

Core Synthesis Methodologies

The synthesis of isobutyl formate can be achieved through several chemical pathways. The most prevalent methods include direct esterification of isobutanol with formic acid (Fischer esterification), transesterification of other formate esters, and specialized industrial processes. This guide will delve into the specifics of each of these core methods.

Fischer Esterification

Fischer esterification is the most common and straightforward method for producing isobutyl formate.[3] This acid-catalyzed reaction involves the direct reaction of isobutanol with formic acid to yield isobutyl formate and water.[3][4] To drive the reversible reaction toward the product, an excess of one reactant (typically the less expensive one) is used, and/or the water produced is removed as it forms.

Commonly used acid catalysts for this reaction include:

This protocol is adapted from the synthesis of isobutyl acetate, a structurally similar ester.[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 23.1 mL of isobutanol and 17.5 mL of formic acid.

-

Catalyst Addition: Slowly add 5.0 mL of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux at approximately 130°C and maintain for 2.5 hours.[5]

-

Workup:

-

Cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases) to neutralize the acid catalyst and unreacted formic acid, and finally with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[2]

-

-

Purification: Filter the drying agent and purify the crude isobutyl formate by fractional distillation, collecting the fraction boiling at approximately 98°C.[1]

This method offers a milder alternative to sulfuric acid.

-

Reaction Setup: Combine isobutanol and formic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Toluene can be used as an azeotropic agent to facilitate water removal.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.

-

Workup and Purification: Once the theoretical amount of water is collected, cool the reaction mixture. The workup and purification steps are similar to the sulfuric acid-catalyzed method.

Transesterification

Transesterification is a process where the alcohol group of an ester is exchanged with another alcohol.[6] For isobutyl formate synthesis, a simple formate ester like methyl formate or ethyl formate is reacted with isobutanol in the presence of a catalyst.[7]

This reaction can be catalyzed by:

-

Acids (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Bases (e.g., sodium methoxide)

-

Enzymes (e.g., lipases)[8]

-

Organocatalysts (e.g., N-heterocyclic carbenes)[7]

This protocol is based on a general method for the formylation of alcohols.[7]

-

Reaction Setup: In a dry vial under an inert atmosphere, dissolve the NHC catalyst in a suitable anhydrous solvent.

-

Reactant Addition: Add isobutanol followed by an excess of methyl formate.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by GC or TLC).

-

Purification: The product can be purified by column chromatography on silica (B1680970) gel.

This protocol is adapted from the synthesis of octyl formate.[9]

-

Reaction Setup: In a sealed vessel, combine isobutanol and an excess of ethyl formate. A solvent such as hexane (B92381) can be used.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 40°C) with agitation.

-

Workup and Purification: After the reaction, the enzyme is filtered off and can be reused. The solvent and excess ethyl formate are removed under reduced pressure to yield the crude isobutyl formate, which can be further purified by distillation.

High-Pressure Synthesis from Carbon Monoxide

Isobutyl formate can also be synthesized from isobutyl alcohol and carbon monoxide under high pressure.[2]

Synthesis from Isovaleraldehyde (B47997)

Another reported method is the synthesis of isobutyl formate from isovaleraldehyde. This reaction proceeds via a Baeyer-Villiger type oxidation and has been reported to achieve a yield of 78%. However, a detailed experimental protocol is not widely available.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthesis methods.

Table 1: Fischer Esterification of Isobutanol and Formic Acid

| Parameter | Sulfuric Acid Catalysis | p-Toluenesulfonic Acid Catalysis |

| Reactant Ratio (Alcohol:Acid) | Varies, often with alcohol in excess | Varies, often with alcohol in excess |

| Catalyst | Concentrated H₂SO₄ | p-TSA |

| Reaction Temperature (°C) | ~130[5] | Reflux (depends on solvent) |

| Reaction Time (hours) | 2.5[5] | Varies (until water removal is complete) |

| Yield (%) | 54 (for isobutyl acetate)[5] | Typically high |

Table 2: Transesterification for Isobutyl Formate Synthesis

| Parameter | NHC Catalysis | Enzymatic (Lipase) Catalysis |

| Reactants | Isobutanol, Methyl Formate | Isobutanol, Ethyl Formate |

| Catalyst | N-Heterocyclic Carbene | Immobilized Lipase (e.g., Novozym 435) |

| Reaction Temperature (°C) | Room Temperature | ~40[9] |

| Reaction Time | Varies (monitored) | Varies (e.g., 24 hours) |

| Yield (%) | Good to high[7] | High, can be >90%[9] |

Table 3: Other Synthesis Methods

| Method | Reactants | Catalyst | Temperature (°C) | Pressure (atm) | Reported Yield (%) |

| High-Pressure Synthesis | Isobutanol, Carbon Monoxide | Sodium Isobutylate | 110[2] | 400[2] | Not specified |

| From Isovaleraldehyde | Isovaleraldehyde, Oxidant | Not specified | Not specified | Not specified | 78 |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.

Caption: Fischer Esterification Workflow.

Caption: Transesterification Pathways.

Conclusion

This guide has provided a detailed overview of the primary methods for synthesizing isobutyl formate. Fischer esterification remains the most common and accessible method for laboratory-scale synthesis. Transesterification, particularly with enzymatic catalysts, offers a greener alternative with high selectivity. While high-pressure carbonylation and oxidation of isovaleraldehyde represent alternative industrial routes, they are less practical for general laboratory applications due to the specialized equipment and lack of detailed public protocols. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed decisions on the most suitable synthesis strategy for their specific needs.

References

- 1. Isobutyl formate | C5H10O2 | CID 10957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isobutyl formate | 542-55-2 [chemicalbook.com]

- 3. Isobutyl formate - Wikipedia [en.wikipedia.org]

- 4. CAS 542-55-2: isobutyl formate | CymitQuimica [cymitquimica.com]

- 5. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 6. Ester - Wikipedia [en.wikipedia.org]

- 7. Ester synthesis by transesterification [organic-chemistry.org]

- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]

- 9. researchgate.net [researchgate.net]

Reactivity Profile of Isobutyl Formate with Acids and Bases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of isobutyl formate (B1220265) (2-methylpropyl methanoate) with acids and bases. Isobutyl formate, an ester of isobutanol and formic acid, undergoes characteristic reactions such as hydrolysis and transesterification in the presence of acidic and basic catalysts. This document details the mechanisms of these reactions, presents kinetic data from analogous compounds to illustrate expected reactivity, and provides detailed experimental protocols for the kinetic analysis of isobutyl formate hydrolysis. The information is intended to be a valuable resource for professionals in research, development, and quality control who handle or utilize isobutyl formate.

Introduction

Isobutyl formate is a colorless liquid with a fruity odor, commonly used as a flavoring agent and in the fragrance industry.[1][2] Chemically, it is an ester, and its reactivity is primarily dictated by the ester functional group.[3] Understanding its stability and reaction kinetics in the presence of acids and bases is crucial for its application in various formulations, for predicting its degradation pathways, and for the synthesis of related compounds.

This guide focuses on the two primary reactions of isobutyl formate with acids and bases: hydrolysis and transesterification.

General Reactivity with Acids and Bases

Esters, including isobutyl formate, react with acids and bases, leading to the cleavage of the ester bond.

-

With Acids: In the presence of strong acids, isobutyl formate can undergo hydrolysis, which is the reverse of the Fischer esterification process by which it is synthesized.[1][3] This reaction is typically catalyzed by mineral acids like sulfuric acid or hydrochloric acid. The reaction with strong oxidizing acids can be vigorous and exothermic.[3]

-

With Bases: With strong bases, such as sodium hydroxide (B78521) or potassium hydroxide, isobutyl formate undergoes saponification, a type of hydrolysis that goes to completion and is not reversible.[4] This reaction produces isobutanol and the salt of formic acid (a formate). The interaction of esters with caustic solutions generates heat.[3]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of isobutyl formate is a reversible reaction that yields isobutanol and formic acid.[3] The reaction is catalyzed by proton acids.

Reaction Mechanism

The acid-catalyzed hydrolysis of esters typically follows the A_AC_2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This multi-step process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol lead to the formation of the carboxylic acid.

Kinetics

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Butyl Formate in Water-DMSO Mixtures [5]

| Temperature (°C) | Mole % DMSO | Rate Constant (k) x 10^5 (s^-1) |

| 20 | 0 | 1.82 |

| 20 | 10 | 1.65 |

| 20 | 20 | 1.48 |

| 30 | 0 | 3.45 |

| 30 | 10 | 3.12 |

| 30 | 20 | 2.80 |

| 40 | 0 | 6.50 |

| 40 | 10 | 5.85 |

| 40 | 20 | 5.25 |

Note: This data is for n-butyl formate and serves as an illustrative example of the expected kinetic behavior of isobutyl formate.

The activation energy for the acid-catalyzed hydrolysis of formate esters is typically in the range of 50-70 kJ/mol.

Base-Catalyzed Hydrolysis (Saponification)

The base-catalyzed hydrolysis of isobutyl formate, also known as saponification, is an irreversible reaction that produces isobutanol and a formate salt.[4]

Reaction Mechanism

Saponification of esters generally proceeds via the B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide ion (isobutoxide in this case), which subsequently deprotonates the newly formed formic acid to yield isobutanol and a formate ion.

References

An In-depth Technical Guide to the Odor Profile and Taste Characteristics of Isobutyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl formate (B1220265) (C₅H₁₀O₂) is a volatile ester recognized for its significant contribution to the characteristic aromas of various fruits and fermented products. Its pleasant sensory profile makes it a valuable compound in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the odor and taste characteristics of isobutyl formate, including its qualitative descriptors, quantitative thresholds, and the methodologies employed for its sensory evaluation. Detailed experimental protocols for sensory analysis and relevant biochemical pathways are also discussed to provide a thorough understanding for researchers, scientists, and professionals in drug development seeking to utilize or mitigate its sensory impact.

Sensory Profile of Isobutyl Formate

Isobutyl formate is characterized by a multifaceted sensory profile, primarily dominated by fruity and sweet notes. Its volatile nature allows for ready perception by the olfactory system.

Odor Profile

The odor of isobutyl formate is consistently described as pleasant and complex. Multiple sources characterize it with the following descriptors:

-

Fruity: This is the most prominent descriptor, with specific notes reminiscent of raspberry, pear, and apple.[1][2][3][4]

-

Sweet: A distinct sweet aromatic character is consistently reported.[2][5][6][7][8]

-

Ethereal: An ethereal or solvent-like note is also a key component of its odor profile.[2][5][6][8]

-

Rummy: Several sources describe a rum-like nuance, adding a layer of complexity to its aroma.[6][7][8][9]

-

Berry: Undertones of berry are also associated with its scent.[7]

Taste Characteristics

The taste of isobutyl formate aligns closely with its aromatic profile. The primary taste descriptors include:

-

Sweet: A sweet taste is the most frequently cited characteristic.[6][8]

-

Rummy: A taste reminiscent of rum is also a notable feature.[6][8]

-

Fruity: A general fruity taste is also perceived.

Quantitative Sensory Data

Quantitative data for the sensory perception of isobutyl formate is crucial for its application in product formulation and for understanding its potential impact as an impurity.

Odor Threshold

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. For isobutyl formate, the reported odor threshold is:

| Parameter | Value | Medium | Reference |

| Odor Threshold | 0.49 ppm | Not Specified | [5] |

Taste Threshold

Physicochemical Properties